molecular formula C19H16N2O B5774982 N-(5-METHYLPYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(5-METHYLPYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5774982
M. Wt: 288.3 g/mol
InChI Key: LPNOGOYIROEGRX-UHFFFAOYSA-N
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Description

N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a biphenyl core linked to a pyridine ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridine with a boronic acid derivative of biphenyl-4-carboxylic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of a biphenyl core and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-14-7-12-18(20-13-14)21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOGOYIROEGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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